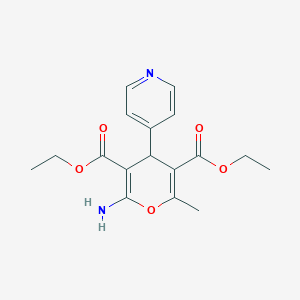![molecular formula C29H33NO3 B4998918 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide, also known as UMB 425, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids in the body, and its inhibition by compounds like UMB 425 can lead to increased levels of endocannabinoids, which have been linked to various physiological and biochemical effects.
Mecanismo De Acción
As a FAAH inhibitor, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 works by preventing the breakdown of endocannabinoids in the body. This leads to increased levels of endocannabinoids, which can bind to cannabinoid receptors in the brain and other parts of the body. This can lead to various physiological and biochemical effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
This compound 425 has been shown to have various biochemical and physiological effects in animal and human studies. For example, it has been shown to have analgesic effects in a rat model of neuropathic pain, and anti-inflammatory effects in a mouse model of colitis. It has also been shown to have anxiolytic effects in a rat model of anxiety, and to reduce drug-seeking behavior in a rat model of cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 has several advantages for use in scientific research. It is a potent and selective FAAH inhibitor, which makes it useful for studying the role of endocannabinoids in different biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to its use. For example, it has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 and other FAAH inhibitors. One area of interest is the potential use of these compounds in the treatment of various diseases and disorders, including pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic outcomes. Additionally, there is ongoing research into the role of endocannabinoids in different biological processes, which could lead to new discoveries and applications for FAAH inhibitors like this compound 425.
Métodos De Síntesis
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 can be synthesized using a multi-step process that involves the reaction of various chemicals, including 3,4-dimethoxycinnamic acid, cyclopentylmagnesium bromide, and benzophenone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide 425 has been used in various scientific studies to investigate the role of endocannabinoids in different biological processes. For example, it has been shown to have potential therapeutic effects in the treatment of pain, inflammation, and anxiety. It has also been studied for its potential use in the treatment of drug addiction, as endocannabinoids have been shown to play a role in the reward system of the brain.
Propiedades
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO3/c1-32-26-16-15-24(19-27(26)33-2)29(17-9-10-18-29)21-30-28(31)20-25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-8,11-16,19,25H,9-10,17-18,20-21H2,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZIIWPXSWXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)

![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)

![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)

![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)
